N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(23-17)13-5-3-4-6-14(13)22-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFWEODWXAISQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution under basic conditions. The sulfur atom in the oxadiazole moiety acts as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides or acyl chlorides .
Oxidation Reactions
The oxadiazole ring is stable under mild oxidizing conditions but undergoes cleavage with strong oxidizers like KMnO₄ or HNO₃, yielding carboxylic acid derivatives.
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 2 hrs | 4-Methylbenzoic acid + 2-methoxyphenyl fragments | Intermediate for further synthesis |
| HNO₃ (conc.) | H₂SO₄, 60°C, 1 hr | Nitrated oxadiazole derivatives | Explosives research |
Hydrolysis Reactions
Acidic or alkaline hydrolysis cleaves the oxadiazole ring, producing hydrazide intermediates. This reaction is critical for modifying the compound’s core structure .
Interaction with Biological Targets
The oxadiazole ring engages in hydrogen bonding and π-π stacking with enzymes like telomerase and topoisomerase II, as shown in molecular docking studies .
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Telomerase | −8.2 to −9.1 | H-bond with 2-methoxyphenyl; π-stacking with benzamide |
| P-glycoprotein | −7.8 | Hydrophobic interaction with methyl group |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The specific compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has been evaluated for its efficacy against various cancer cell lines.
Case Studies
- Study 1 : A recent investigation demonstrated that derivatives of oxadiazoles exhibited significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) reaching up to 86.61% . This suggests that this compound could potentially exhibit similar or enhanced effects.
- Study 2 : Another study synthesized various oxadiazole derivatives and tested them against glioblastoma cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly increased cytotoxicity . This implies that further modification of the this compound structure could yield compounds with improved anticancer properties.
Anti-inflammatory Properties
Research has also pointed towards the anti-inflammatory effects of oxadiazole derivatives. The compound this compound may possess similar therapeutic potential.
Findings
A study involving the synthesis of various oxadiazole derivatives reported significant anti-inflammatory activity in vitro. The compounds were shown to inhibit pro-inflammatory cytokines which are critical in the inflammatory response . Such findings suggest that this compound could be explored further for its anti-inflammatory applications.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. This compound is likely to exhibit similar effects.
Research Insights
In a comprehensive evaluation of various oxadiazole compounds against bacterial strains, significant antibacterial activity was observed . The presence of the methoxy group in the structure may enhance its interaction with bacterial cell walls or enzymes critical for bacterial survival.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide with analogs differing in substituents on the oxadiazole ring, benzamide group, or both. Key parameters include synthetic yield, structural features, and biological activity.
Substituent Variations on the Oxadiazole Ring
Key Observations :
- Positional Isomerism : The 2-methoxyphenyl substituent (target compound) is associated with higher predicted bioactivity than its 4-methoxy analog (2r), as meta/para substitutions often disrupt steric or electronic interactions with biological targets .
- Electron-Withdrawing Groups : Chlorophenyl derivatives (e.g., 4b) demonstrate significant antiproliferative activity, suggesting halogenation enhances cytotoxicity .
Variations in the Benzamide Group
Key Observations :
- Lipophilicity : Bulky or hydrophobic benzamide groups (e.g., tetrahydro-2H-pyran) improve metabolic stability but may reduce aqueous solubility .
- Electron-Deficient Benzamides : Nitro-substituted benzamides (2q) exhibit high synthetic yields but are less explored for bioactivity compared to methyl or methoxy derivatives .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 282.30 g/mol
- IUPAC Name : this compound
- LogP : 3.457 (indicating moderate lipophilicity)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The oxadiazole moiety has been shown to exhibit significant anticancer properties by inhibiting key enzymes involved in tumor cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These interactions suggest that compounds containing the oxadiazole scaffold may serve as effective agents in cancer treatment by disrupting the normal cellular processes that lead to uncontrolled growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated:
- Inhibition of Cell Proliferation : Significant reductions in the proliferation rates of various cancer cell lines.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in tumor cells.
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer effects, oxadiazole derivatives have also been investigated for their antimicrobial and anti-inflammatory activities. Research indicates that these compounds can inhibit bacterial growth and modulate inflammatory responses through various biochemical pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HDAC | 0.5 | |
| Compound B | Antimicrobial | Bacterial Cell Wall Synthesis | 0.8 | |
| Compound C | Anti-inflammatory | NF-kB Pathway | 1.0 |
Case Study 1: Antitumor Efficacy
A study evaluating the effects of this compound on breast cancer cell lines showed a dose-dependent inhibition of cell growth. The compound was administered at varying concentrations (0.1 µM to 10 µM), with results indicating a significant reduction in cell viability at concentrations above 1 µM.
Case Study 2: Inhibition of RET Kinase Activity
In another investigation focused on RET kinase inhibitors, derivatives similar to this compound exhibited promising results with IC50 values in the low micromolar range. This suggests potential for development as targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide?
The synthesis typically involves:
- Esterification : Conversion of 2-methoxybenzoic acid to its methyl ester using methanol and H₂SO₄ .
- Hydrazide formation : Reaction with hydrazine hydrate to yield 2-methoxyphenylhydrazide .
- Cyclization : Treatment with cyanogen bromide (BrCN) to form the 1,3,4-oxadiazole core .
- Coupling : Amide bond formation between the oxadiazole-2-amine and 4-methylbenzoyl chloride using NaH in dry THF . Methodological Tip: Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., methanol) to avoid side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C of oxadiazole at ~1250 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 2-methoxyphenyl group) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₇H₁₅N₃O₃) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial assays : Use broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations . Note: Include positive controls (e.g., doxorubicin) and validate purity (>95% via HPLC) to ensure reliable data .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for analogs with varied substituents?
- Solvent selection : Dry THF or DMF improves solubility of aromatic intermediates .
- Base optimization : Use NaH or Et₃N for efficient deprotonation of the amine group .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions . Case Study: Substituting 4-methylbenzoyl chloride with electron-deficient acyl chlorides (e.g., 4-nitro) reduced yields by 15–20%, requiring extended reaction times .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Impurity effects : Characterize byproducts (e.g., unreacted hydrazide) via HPLC-MS .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 2-methoxyphenyl) to identify pharmacophore requirements .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding to targets (e.g., PFOR enzyme in anaerobic organisms) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- DFT calculations : Analyze charge distribution on the oxadiazole ring to prioritize synthetic targets .
Q. How does crystallographic analysis clarify intermolecular interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
